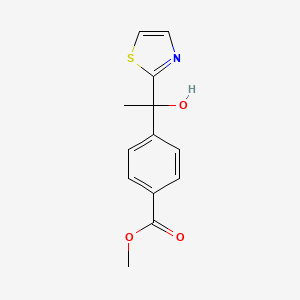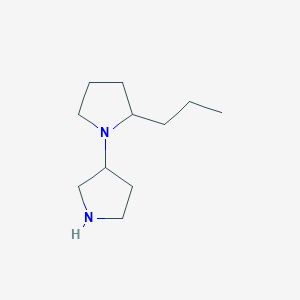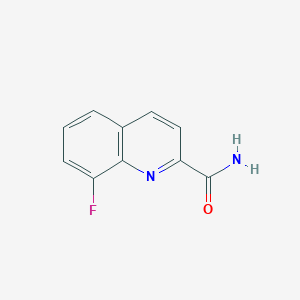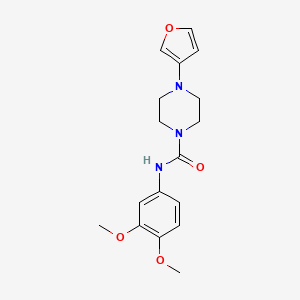
9,10-Dihydroanthracene-1,8-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dihydroanthracene-1,8-diol is an organic compound with the molecular formula C14H12O2 It is a derivative of anthracene, specifically a dihydroxy derivative, where hydroxyl groups are attached to the 1 and 8 positions of the dihydroanthracene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
9,10-Dihydroanthracene-1,8-diol can be synthesized through several methods. One common approach involves the reduction of 1,8-dihydroxy-9,10-anthraquinone. This reduction can be achieved using zinc in acetic acid or sodium in ethanol . Another method involves the methylation of 1,8-dihydroxy-9,10-anthraquinone followed by reduction and demethylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the processes used in laboratory synthesis can be scaled up for industrial applications, involving similar reduction and purification steps.
Análisis De Reacciones Químicas
Types of Reactions
9,10-Dihydroanthracene-1,8-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 9,10-anthraquinone derivatives.
Reduction: The compound can be reduced further to form different hydroxy derivatives.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and activated carbon as a promoter in xylene.
Reduction: Zinc in acetic acid or sodium in ethanol are commonly used reducing agents.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed
Oxidation: 9,10-Anthraquinone derivatives.
Reduction: Different hydroxy derivatives of dihydroanthracene.
Substitution: Substituted anthracene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
9,10-Dihydroanthracene-1,8-diol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 9,10-Dihydroanthracene-1,8-diol involves its ability to undergo redox reactions. The hydroxyl groups can participate in hydrogen bonding and electron transfer processes, making it a useful compound in various chemical reactions. In biological systems, its derivatives can interact with molecular targets and pathways involved in inflammation and cancer .
Comparación Con Compuestos Similares
Similar Compounds
9,10-Dihydroanthracene: A similar compound without hydroxyl groups, used as a hydrogen donor.
9,10-Dihydroxyanthracene: Another hydroxylated derivative with hydroxyl groups at different positions.
9,10-Diphenylanthracene: A substituted anthracene used in photophysical studies.
Uniqueness
9,10-Dihydroanthracene-1,8-diol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of specialized organic materials and in studying specific biological processes.
Propiedades
Número CAS |
64817-82-9 |
|---|---|
Fórmula molecular |
C14H12O2 |
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
9,10-dihydroanthracene-1,8-diol |
InChI |
InChI=1S/C14H12O2/c15-13-5-1-3-9-7-10-4-2-6-14(16)12(10)8-11(9)13/h1-6,15-16H,7-8H2 |
Clave InChI |
JWYJZAMNWUCMCP-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(CC3=C1C=CC=C3O)C(=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(6-Bromonaphthalen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B13882206.png)

![1-[(2,4-Difluorophenyl)methyl]-3-methylpiperazine](/img/structure/B13882210.png)



![tert-butyl N-[2-(isoquinolin-5-ylsulfonylamino)-1-phenylethyl]carbamate](/img/structure/B13882233.png)


![1-Ethyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine](/img/structure/B13882256.png)
![propan-2-yl N-[1-(2-nitroanilino)propan-2-yl]carbamate](/img/structure/B13882263.png)



